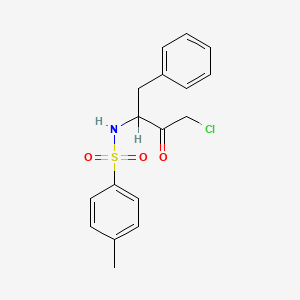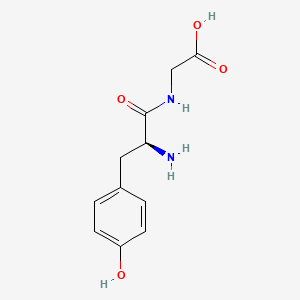
Tyr-Gly
説明
Tyr-Gly, also known as Tyrosylglycine, is a dipeptide composed of the amino acids tyrosine and glycine . It is a metabolite of Leu- and Met-enkephalin in vivo by the action of enkephalinase .
Synthesis Analysis
The synthesis of Tyr-Gly and its analogues often requires synthesis in solution because routine synthesis on a polymeric support is not possible . The synthesis of this octapeptide (Tyr-D-Ala-Gly-Phe-NH-NH ← Phe ← Gly ← D-Ala ← Tyr) and its analogues requires synthesis in solution .Molecular Structure Analysis
The molecular structure of Tyr-Gly is C11H14N2O4 . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group科学的研究の応用
Antibody Affinity and Specificity
Research has shown the intrinsic contributions of Tyr (Tyrosine) and Gly (Glycine) in antibody affinity and specificity. Studies using synthetic antibody libraries have found that Tyr, along with Ser (Serine), significantly contributes to the specificity and affinity of antigen recognition. Particularly, antibodies with a high Tyr content were found to be most specific, with no correlation between nonspecific binding and the content of Tyr or Gly. This indicates the important role Tyr and Gly play in mediating antigen recognition in antibodies (Birtalan et al., 2008).
Molecular Recognition
Another study evaluated the functional capacity of natural amino acids, including Tyr and Gly, for molecular recognition. The research highlighted that Tyr is optimal for mediating contacts that contribute favorably to both affinity and specificity in molecular recognition. It was found that Gly, along with Ala (Alanine), is effective in providing conformational flexibility, allowing bulky Tyr residues to achieve optimal binding contacts (Birtalan, Fisher, & Sidhu, 2010).
Oxidative Cross-Linking
A study involving the tyrosine-containing peptide Gly-Tyr-Gly (GYG) focused on its oxidative cross-linking properties. This research found that GYG can undergo oxidative cross-linking, resulting in covalently coupled di- to pentamers of the peptide. Such properties of GYG highlight its potential applications in biochemical studies, particularly in understanding peptide and protein interactions (Oudgenoeg et al., 2001).
Interaction with Metal Ions
The interaction of Tyr and Tyr-containing dipeptides, including Gly-Tyr, with copper ions was studied using fluorescence quenching. The research provided insights into the binding mechanisms of these peptides with metal ions, emphasizing the role of tyrosine and its derivatives in metal ion complexation and potential biomedical applications (Tominaga et al., 1995).
Photodynamic Properties
A study on the photodynamic properties of dipeptide-modified derivatives of hypocrellin B, including Gly-HB and Tyr-HB, revealed enhanced capabilities to generate radicals and bind to DNA, indicating potential applications in photodynamic therapy. This study underscores the importance of Tyr in enhancing the photodynamic properties of these compounds (Zeng et al., 2007).
特性
IUPAC Name |
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDSVWYXXKHRD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tyr-Gly | |
CAS RN |
673-08-5 | |
| Record name | L-Tyrosylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-TYROSYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0S8U69Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tyrosylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029105 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




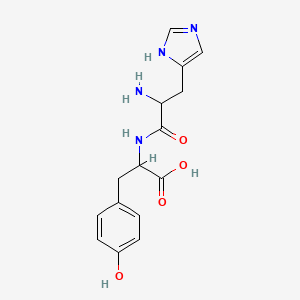
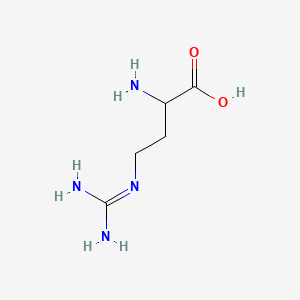
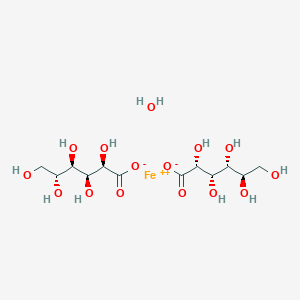
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
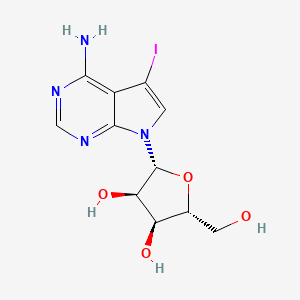
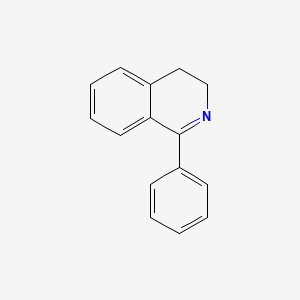
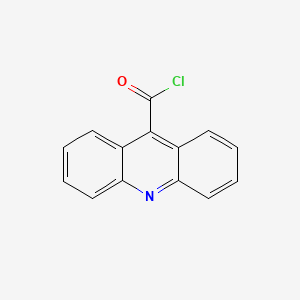
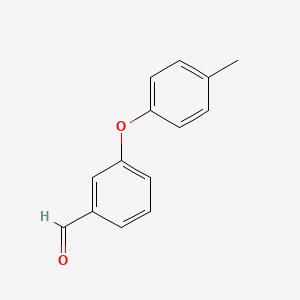
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)

